

Application Note: Comprehensive Characterization of 3-Chloroisoquinoline-6-carbonitrile

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Compound of Interest

Compound Name: 3-Chloroisoquinoline-6-carbonitrile

CAS No.: 1337880-36-0

Cat. No.: B1471084

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Introduction

3-Chloroisoquinoline-6-carbonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid, planar structure and the presence of reactive chloro and nitrile functionalities make it an attractive scaffold for the development of novel therapeutic agents. As with any compound intended for use in a pharmaceutical context, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This application note provides a comprehensive guide to the analytical methods for the characterization of **3-Chloroisoquinoline-6-carbonitrile**, offering detailed protocols and expert insights for researchers in the field.

The methodologies outlined herein are designed to be self-validating, providing a robust framework for the unambiguous structural elucidation and purity assessment of this important synthetic building block. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen analytical techniques, empowering researchers to adapt and troubleshoot methods as needed.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-Chloroisoquinoline-6-carbonitrile** is essential for the development of appropriate analytical methods and for predicting its behavior in biological systems.

Property	Value	Source
Molecular Formula	C ₁₀ H ₅ ClN ₂	PubChemLite[1]
Molecular Weight	188.62 g/mol	PubChemLite[1]
Monoisotopic Mass	188.01413 Da	PubChemLite[1]
CAS Number	1337880-36-0	BLD Pharm[2]
Predicted XlogP	2.8	PubChem[3]

These properties suggest that **3-Chloroisoquinoline-6-carbonitrile** is a relatively non-polar molecule with a moderate molecular weight. Its predicted lipophilicity (XlogP) indicates good potential for membrane permeability, a desirable characteristic for drug candidates[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of **3-Chloroisoquinoline-6-carbonitrile**.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. For **3-Chloroisoquinoline-6-carbonitrile**, the aromatic protons will appear in a characteristic region of the spectrum, and their splitting patterns will reveal their positions on the isoquinoline ring.

Predicted Spectrum: Based on the structure of **3-Chloroisoquinoline-6-carbonitrile** and published data for similar isoquinoline derivatives[5][6], the ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The electron-withdrawing effects of the

chlorine and nitrile groups will influence the chemical shifts of the neighboring protons, causing them to appear at a lower field.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of **3-Chloroisoquinoline-6-carbonitrile** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Parameters:
 - Spectrometer: 400 MHz or higher
 - Pulse Sequence: Standard ¹H acquisition
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64
- Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in **3-Chloroisoquinoline-6-carbonitrile** will give rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Predicted Spectrum: The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear at a characteristic downfield chemical shift. The carbons attached to the chlorine and nitrogen atoms will also be shifted downfield due to the electronegativity of these atoms[7][8][9].

Protocol:

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrument Parameters:
 - Spectrometer: 100 MHz or higher
 - Pulse Sequence: Proton-decoupled ^{13}C acquisition
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Data Processing: Apply a Fourier transform and phase correct the spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns can also provide valuable structural information.

Predicted Mass Spectrum: The predicted monoisotopic mass of **3-Chloroisoquinoline-6-carbonitrile** is 188.01413 Da^[1]. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 189.02141^[1]. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at $[\text{M}+2+\text{H}]^+$ with approximately one-third the intensity of the $[\text{M}+\text{H}]^+$ peak.

Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] ⁺	189.02141
[M+Na] ⁺	211.00335
[M-H] ⁻	187.00685
[M+NH ₄] ⁺	206.04795
[M+K] ⁺	226.97729
[M] ⁺	188.01358
[M] ⁻	188.01468

Data sourced from PubChemLite[1]

Protocol:

- Sample Preparation: Prepare a dilute solution of **3-Chloroisoquinoline-6-carbonitrile** (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation:
 - Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
 - Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) for high-resolution measurements.
- Analysis: Infuse the sample directly into the ion source or introduce it via an HPLC system. Acquire the spectrum in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For **3-Chloroisoquinoline-6-carbonitrile**, a reversed-phase HPLC method can be developed to assess its purity and to quantify it in various matrices.

Workflow for HPLC Method Development:

Caption: A logical workflow for HPLC method development.

Protocol:

- Instrumentation:
 - HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV detector.
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m) is a good starting point.
- Mobile Phase:
 - A: Water with 0.1% formic acid or trifluoroacetic acid.
 - B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30-40 °C
 - Detection: UV at a wavelength where the compound has significant absorbance (a UV scan should be performed to determine the optimal wavelength).
 - Injection Volume: 5-10 μ L
 - Gradient: A linear gradient from a low to a high percentage of organic modifier (e.g., 10% to 90% B over 20 minutes) is a good starting point for method development.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Expected Spectrum: The FTIR spectrum of **3-Chloroisoquinoline-6-carbonitrile** is expected to show characteristic absorption bands for the following functional groups:

- C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm^{-1} .
- Aromatic C=C stretch: Multiple bands in the 1450-1600 cm^{-1} region.
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- C-Cl stretch: A band in the 600-800 cm^{-1} region.

Protocol:

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A standard FTIR spectrometer.
- Analysis: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Elemental Analysis

Rationale: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. For halogenated compounds, the percentage of the halogen can also be determined.

Theoretical Composition for $\text{C}_{10}\text{H}_5\text{ClN}_2$:

- Carbon (C): 63.68%
- Hydrogen (H): 2.67%
- Chlorine (Cl): 18.79%
- Nitrogen (N): 14.85%

Protocol:

- Instrumentation: A CHN elemental analyzer. Halogen content can be determined by various methods, including ion chromatography after combustion.
- Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg).
- Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of **3-Chloroisoquinoline-6-carbonitrile**. By employing a combination of NMR and mass spectrometry for structural elucidation, HPLC for purity assessment, FTIR for functional group identification, and elemental analysis for empirical formula confirmation, researchers can ensure the quality and integrity of this important synthetic intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and experimental conditions.

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